N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-22-7-3-2-6-20(22)23(27)25-18-10-13-21-16(15-18)5-4-14-26(21)31(28,29)19-11-8-17(24)9-12-19/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZYIGPMYDJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
Method A : Cyclocondensation of 6-nitroquinoline followed by catalytic hydrogenation.
Method B : Skraup reaction using glycerol, 4-aminophenol, and sulfuric acid.
Synthesis of 4-Fluorobenzenesulfonyl Chloride
Method A : Chlorosulfonation of fluorobenzene.
Method B : Direct sulfonation using SO₃·Py complex.
Stepwise Synthesis of the Target Compound
Sulfonylation of 1,2,3,4-Tetrahydroquinolin-6-amine
Protocol :
-
Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in anhydrous DMF.
-
Add 4-fluorobenzenesulfonyl chloride (1.2 eq) and K₂CO₃ (2 eq).
Workup :
-
Quench with ice-water, extract with EtOAc (3×), dry over MgSO₄.
-
Purify via silica gel chromatography (hexane:EtOAc = 7:3).
Yield : 82% (white solid, m.p. 142–144°C).
Analytical Data :
Amidation with 2-Methoxybenzoyl Chloride
Protocol :
-
React N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amine (1 eq) with 2-methoxybenzoyl chloride (1.1 eq).
Workup :
-
Filter precipitate, wash with cold THF, recrystallize from ethanol.
Yield : 75% (off-white crystals, m.p. 158–160°C).
Analytical Data :
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 166.2 (C=O), 162.1 (C–F), 55.3 (OCH₃).
-
HPLC : 98.2% purity (C18 column, MeCN:H₂O = 70:30).
Alternative One-Pot Synthesis
Protocol :
-
Combine 1,2,3,4-tetrahydroquinolin-6-amine, 4-fluorobenzenesulfonyl chloride, and 2-methoxybenzoic acid in DMF.
-
Add HATU (1.5 eq) and DIPEA (3 eq) at 0°C.
Workup :
-
Dilute with H₂O, extract with DCM, evaporate, and recrystallize.
Yield : 68% (higher impurity due to side reactions).
Optimization and Scale-Up Considerations
| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Temperature | 25°C | 40°C |
| Solvent | THF | Toluene |
| Yield | 75% | 81% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N) to replace functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing the tetrahydroquinoline core but differing in substituents. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Molecular Weight and Lipophilicity: The target compound (440.5 g/mol) is lighter than analogs with halogens (e.g., 474.9 g/mol for 946212-78-8) or dual sulfonamides (481.0 g/mol for 946346-24-3) . Fluorine in the 4-fluorobenzenesulfonyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., 946298-47-1) .
Functional Group Influence on Bioactivity: The 2-methoxybenzamide group in the target compound may facilitate hydrogen bonding with target proteins, similar to thiophene-2-carboximidamide derivatives reported in NOS inhibition studies .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving sulfonylation of the tetrahydroquinoline core followed by benzamide coupling . In contrast, dual sulfonamide derivatives (e.g., 946346-24-3) require sequential sulfonylation steps, complicating purification .
Research Findings and Implications
Pharmacokinetic Considerations:
- The target compound’s logP (estimated via molecular weight and substituents) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
- Fluorinated analogs generally show improved metabolic stability and oral bioavailability compared to non-fluorinated versions .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its tetrahydroquinoline core and a sulfonamide group. Its molecular formula is C18H20FN3O3S, with a molecular weight of 373.43 g/mol. The presence of the fluorobenzenesulfonyl group enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the tetrahydroquinoline scaffold.
- Introduction of the 4-fluorobenzenesulfonyl moiety through nucleophilic substitution.
- Coupling with 2-methoxybenzoyl chloride to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related flavonol compound demonstrated potent inhibitory effects on A549 human non-small cell lung cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis via mitochondrial pathways |
| 5-Fluorouracil | 4.98 ± 0.41 | Inhibition of DNA synthesis |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases. Compounds related to this compound have shown potential as cholinesterase inhibitors in various studies. For example, derivatives synthesized from tetrahydroacridine exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase .
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
- Cholinergic Activity : By inhibiting cholinesterases, these compounds may enhance cholinergic transmission which is beneficial in neurodegenerative disorders .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Flavonoid Derivatives : A study demonstrated that halogenated flavonoids had enhanced anticancer activity compared to their non-halogenated counterparts .
- Tetrahydroquinoline Analogs : Research on tetrahydroquinoline derivatives has shown promising results in terms of their ability to inhibit key enzymes involved in neurodegeneration .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves three key steps:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., HCl/EtOH, 80°C, 12 hours) to generate the tetrahydroquinoline backbone .
Sulfonylation : Reaction of the tetrahydroquinoline nitrogen with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 6 hours) .
Amide Coupling : Introduction of the 2-methoxybenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methoxybenzoic acid in DMF (24 hours, nitrogen atmosphere) .
Critical Parameters : Solvent purity, reaction temperature control, and intermediate purification (e.g., column chromatography) are essential for >90% yield .
Basic: How is structural integrity verified post-synthesis?
Methodological Answer:
Multi-modal spectroscopic validation is required:
- NMR : H and C NMR confirm substituent positions (e.g., sulfonyl group at δ 7.8–8.1 ppm; methoxybenzamide carbonyl at δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (theoretical m/z 440.5; observed ±0.001 Da) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced: What strategies investigate its potential as a RORγ inverse agonist?
Methodological Answer:
Leverage structural analogs (e.g., SR1555, IC50 1.5 μM for RORγ) :
Docking Studies : Use RORγ ligand-binding domain (PDB ID: 3L0J) to predict binding interactions. The sulfonyl group may form hydrogen bonds with Arg367, while the methoxybenzamide occupies a hydrophobic pocket .
Functional Assays :
- Reporter Gene Assays : Transfect HEK293 cells with RORγ-GAL4 and a luciferase reporter. Measure IC50 via dose-response curves (0.1–30 μM).
- Cytokine Profiling : Assess IL-17 suppression in Th17 cells (ELISA) .
Advanced: How to resolve discrepancies in reported biological activity?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
- Compound Integrity : Re-validate purity (HPLC-MS) and solubility (DMSO stock concentration <10 mM) .
- Target Selectivity : Perform counter-screens against related receptors (e.g., RORα, PPARγ) to rule off-target effects .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize:
Enzyme Inhibition : Fluorescence polarization assays for sulfotransferases or kinases (IC50 determination).
Cell Viability : MTT assay in cancer lines (e.g., HeLa, IC50 <50 μM suggests cytotoxicity) .
Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW264.7 macrophages (ELISA) .
Advanced: What SAR approaches optimize its pharmacological profile?
Methodological Answer:
Structure-Activity Relationship (SAR) optimization involves:
Substituent Modifications :
- Replace 4-fluorobenzenesulfonyl with bulkier groups (e.g., 2-naphthyl) to enhance RORγ binding .
- Vary methoxy position (e.g., 3-methoxy) to improve metabolic stability .
Pharmacokinetic Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess half-life .
- CYP Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
Table 1: Comparative IC50 Values of RORγ Inverse Agonists
| Compound | IC50 (μM) | Key Structural Features | Reference |
|---|---|---|---|
| SR1555 | 1.5 | Tetrahydroquinoline, sulfonamide | |
| ML209 | 0.5 | Fluorobenzamide, thiadiazole | |
| Target Compound | Pending | 4-Fluorobenzenesulfonyl, methoxy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
